4-(2,2-Dimethoxyethyl)piperidine
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Overview
Description
4-(2,2-Dimethoxyethyl)piperidine is a chemical compound with the molecular formula C9H19NO2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethoxyethyl)piperidine typically involves the reaction of piperidine with 2,2-dimethoxyethanol under acidic or basic conditions. One common method includes the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethoxyethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-(2,2-Dimethoxyethyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethoxyethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.
2,2-Dimethoxyethanol: A precursor used in the synthesis of 4-(2,2-Dimethoxyethyl)piperidine.
Other Piperidine Derivatives: Compounds such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which have different functional groups attached to the piperidine ring.
Uniqueness
This compound is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-(2,2-dimethoxyethyl)piperidine |
InChI |
InChI=1S/C9H19NO2/c1-11-9(12-2)7-8-3-5-10-6-4-8/h8-10H,3-7H2,1-2H3 |
InChI Key |
WXRHZMWSQAYRDX-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1CCNCC1)OC |
Origin of Product |
United States |
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